

# Introduction: Interrogating the Inflammatory Cascade with Precision

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: MK886 sodium

Cat. No.: B049564

[Get Quote](#)

Inflammation is a complex biological response fundamental to host defense, yet its dysregulation underpins a vast array of chronic diseases, from asthma to atherosclerosis.[\[1\]](#)[\[2\]](#) At the heart of many inflammatory processes are potent, short-lived signaling molecules known as lipid mediators. Among these, the leukotrienes (LTs) are principal drivers of leukocyte recruitment, vascular permeability, and smooth muscle constriction. Understanding the precise contribution of the leukotriene pathway to a specific disease model is a critical objective for researchers in both academia and industry.

**MK886 sodium** is an indispensable pharmacological tool for this purpose. It is not merely an inhibitor but a high-precision probe that allows for the targeted shutdown of leukotriene biosynthesis. This guide provides a comprehensive overview of MK886, moving beyond simple protocols to explain the mechanistic rationale behind its use, empowering researchers to design robust experiments and interpret their data with confidence.

## The Target: 5-Lipoxygenase-Activating Protein (FLAP) and the Leukotriene Pathway

To wield MK886 effectively, one must first understand its target. Leukotrienes are not stored pre-formed within cells; they are synthesized *de novo* upon cellular activation. This rapid synthesis is initiated when an inflammatory stimulus triggers the release of arachidonic acid (AA) from the nuclear membrane.

The subsequent steps are orchestrated by two key proteins:

- 5-Lipoxygenase (5-LO): The enzyme that directly metabolizes arachidonic acid.
- 5-Lipoxygenase-Activating Protein (FLAP): A crucial integral membrane protein. Upon cell stimulation, 5-LO translocates from the cytosol to the nuclear envelope, where it forms a complex with FLAP.<sup>[3][4]</sup> FLAP acts as a scaffold or "chaperone" protein, binding arachidonic acid and presenting it to 5-LO for efficient processing.<sup>[1][2]</sup>

This 5-LO/FLAP complex converts arachidonic acid into the unstable intermediate Leukotriene A4 (LTA4). LTA4 is then rapidly converted into either Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (CysLTs: LTC4, LTD4, LTE4), which are infamous for their role in bronchoconstriction and vascular leakage.<sup>[1]</sup> By inhibiting FLAP, MK886 prevents the formation of the 5-LO/FLAP complex, thereby halting the production of all downstream leukotrienes.<sup>[1][4]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** The Leukotriene Biosynthesis Pathway and the site of MK886 inhibition.

## Core Characteristics of MK886 Sodium

MK886 is a potent, selective, and orally active inhibitor of FLAP.<sup>[5][6]</sup> Its sodium salt form is typically used in research for improved handling and solubility.

| Property          | Value                                                  | Source(s)  |
|-------------------|--------------------------------------------------------|------------|
| Synonyms          | L-663,536, MK-886 sodium salt                          | [5][7]     |
| CAS Number        | 118427-55-7                                            | [8][9][10] |
| Molecular Formula | C <sub>27</sub> H <sub>33</sub> CINaO <sub>2</sub> S   | [8][9]     |
| Molecular Weight  | 494.1 g/mol                                            | [8][9][10] |
| Purity            | Typically ≥98%                                         | [7][10]    |
| Solubility        | DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL) | [9]        |
| Storage           | Store at -20°C for long-term stability                 | [5]        |

**Mechanism of Action:** MK886 binds with high affinity to FLAP, preventing the conformational changes necessary for it to bind arachidonic acid and interact with 5-LO.[9] This action is highly specific; MK886 does not directly inhibit 5-LO activity in cell-free systems, a critical distinction that confirms its mechanism is FLAP-dependent.[4] This specific mode of action—preventing 5-LO translocation and activation—is the key to its utility as a research tool.[4]

**Potency:** MK886 is highly potent, inhibiting leukotriene biosynthesis in human polymorphonuclear leukocytes with an IC<sub>50</sub> of approximately 2.5-3 nM and in human whole blood with an IC<sub>50</sub> of 1.1 μM.[6][7][9][11]

**Critical Consideration: Off-Target Activities** Scientific integrity demands awareness of a tool's limitations. While highly selective for FLAP, at higher concentrations MK886 has been shown to exhibit off-target effects that must be considered during experimental design and data interpretation:

- **Cyclooxygenase-1 (COX-1) Inhibition:** MK886 can inhibit isolated COX-1 with an IC<sub>50</sub> of ~8 μM.[12] This is particularly relevant in studies involving platelets, where it can suppress COX-1-mediated aggregation.[12]

- PPAR $\alpha$  Antagonism: It can act as a moderately potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) with an IC<sub>50</sub> in the 0.5-1  $\mu$ M range.[6]
- DNA Polymerase Inhibition: A study identified MK886 as an inhibitor of several human DNA polymerases, though with IC<sub>50</sub> values generally higher than those for FLAP inhibition.[13]

These off-target effects are several orders of magnitude less potent than its action on FLAP. However, researchers should aim to use the lowest effective concentration possible and consider appropriate control experiments to validate that observed effects are due to leukotriene synthesis inhibition.

## Experimental Design and Protocols: An In Vitro Guide

MK886 is invaluable for dissecting the role of leukotrienes in cellular responses to inflammatory stimuli.

**Objective:** To determine if a specific cellular response (e.g., cytokine release, migration, gene expression) is dependent on the de novo synthesis of leukotrienes.

**Core Workflow:**

- **Prepare Cells:** Culture primary cells (e.g., neutrophils, macrophages) or cell lines known to express the 5-LO/FLAP pathway.
- **Pre-treatment:** Incubate cells with MK886 (or vehicle control) for a short period (e.g., 15-30 minutes) to ensure the inhibitor is present before the pathway is activated.
- **Stimulate:** Add the inflammatory stimulus of interest (e.g., LPS, zymosan, calcium ionophore A23187).
- **Assay:** Measure the primary endpoint (e.g., cytokine levels in supernatant via ELISA) and, critically, confirm target engagement by measuring leukotriene production (e.g., LTB4 or CysLTs).

[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for in vitro studies using MK886.

## Detailed Protocol: Inhibition of Leukotriene Synthesis in Macrophages

This protocol provides a template for assessing the effect of MK886 on leukotriene production in response to a calcium ionophore, a potent, receptor-independent stimulus.

### 1. Reagent Preparation:

- MK886 Stock Solution: Prepare a 10 mM stock solution of **MK886 sodium** in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Stimulus: Prepare a 1 mM stock of Calcium Ionophore A23187 in DMSO.
- Assay Buffer: PBS for cell washing.

### 2. Cell Plating:

- Plate murine bone marrow-derived macrophages or a human cell line like THP-1 in a 24-well plate at a density of  $1 \times 10^6$  cells/mL.
- Allow cells to adhere and rest overnight.

### 3. Experimental Procedure:

- Gently wash cells twice with warm PBS.
- Add 495  $\mu$ L of serum-free medium to each well.
- Prepare working dilutions of MK886 from the 10 mM stock. For a final concentration range of 10 nM to 10  $\mu$ M, prepare intermediate dilutions in serum-free medium.
- Add 5  $\mu$ L of the appropriate MK886 working solution (or DMSO vehicle) to each well. Mix gently.
- Incubate the plate for 30 minutes at 37°C, 5% CO<sub>2</sub>. This is the pre-incubation step.
- Prepare a working solution of A23187. For a final concentration of 5  $\mu$ M, dilute the stock in serum-free medium.

- Add 5  $\mu$ L of the A23187 working solution to stimulate the cells.
- Incubate for 15 minutes at 37°C. (Note: The optimal stimulation time can vary and should be determined empirically).
- To stop the reaction, transfer the plate to ice and immediately collect the supernatant. Centrifuge to remove any cell debris.

#### 4. Endpoint Analysis:

- Store the supernatant at -80°C until analysis.
- Quantify the concentration of LTB4 or total CysLTs in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Analyze the data to determine the IC<sub>50</sub> of MK886 for leukotriene synthesis inhibition in your specific cell system.

**Self-Validation:** The successful inhibition of LTB4/CysLT production in this assay validates that the drug is active in your system and provides the correct concentration range for subsequent experiments where you will measure other downstream inflammatory endpoints (e.g., cytokine production).

## Navigating In Vivo Research

Using MK886 in animal models allows for the investigation of the leukotriene pathway's role in complex inflammatory diseases.

#### Key Considerations:

- **Model Selection:** Choose a model where leukotrienes are implicated, such as allergic asthma, zymosan-induced peritonitis, or certain models of arthritis.[1][14]
- **Dosing and Administration:** MK886 is orally active.[5] Doses in murine models often range from 3 mg/kg to 40 mg/kg, administered via intraperitoneal (i.p.) injection or mixed with chow. [15][16] The vehicle is typically a suspension in saline containing a small amount of DMSO or another solubilizing agent.[16]

- Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to perform a pilot study to understand the timing. Administer MK886 at a set time before the inflammatory challenge and collect blood or tissue at various time points to confirm that leukotriene synthesis is suppressed when it matters most. For example, in an asthma model, one could measure CysLTs in bronchoalveolar lavage fluid (BALF).[14]



[Click to download full resolution via product page](#)

**Figure 3:** The logical relationship from MK886 administration to its hypothesized anti-inflammatory effect in vivo.

**Interpreting Complex Outcomes:** Be aware that systemic inhibition of a major inflammatory pathway can have unexpected results. In some chronic disease models, such as diet-induced atherosclerosis in LDL-R deficient mice, MK886 has paradoxically exacerbated hyperlipidemia and inflammation.[15] Similarly, in a model of apical periodontitis, MK886 treatment led to

increased bone loss.[\[17\]](#) These findings do not invalidate MK886 as a tool but highlight the complex, context-dependent role of the leukotriene pathway and underscore the importance of thorough, multi-parameter analysis in preclinical studies.

## Conclusion

**MK886 sodium** is more than a simple inhibitor; it is a sophisticated molecular probe that grants researchers the ability to specifically silence the entire leukotriene biosynthesis pathway. Its high potency and well-defined mechanism of action targeting FLAP make it the gold standard for investigating the function of leukotrienes in both cellular and whole-organism contexts. By understanding its core characteristics, being mindful of its potential off-target effects, and designing well-controlled, self-validating experiments, researchers can leverage MK886 to generate clear, interpretable, and high-impact data in the field of inflammation research. While first-generation FLAP inhibitors like MK886 did not proceed to market for therapeutic use, they paved the way for newer compounds and continue to be of immense value in basic and translational science, continually helping to unravel the complexities of inflammatory disease.  
[\[1\]](#)[\[2\]](#)

## References

- **MK886 sodium** | C27H33CINaO2S | CID 4519262. PubChem, National Institutes of Health. [\[Link\]](#)
- MK 886 sodium salt. BioGems. [\[Link\]](#)
- Ketkar, A., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. *ACS Chemical Biology*. [\[Link\]](#)
- Garelnabi, M., & Piper, P. (2020). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. *Biochemical Pharmacology*. [\[Link\]](#)
- Gerstmeier, J., et al. (2024). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. *The FEBS Journal*. [\[Link\]](#)
- UzT, et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. *Neuroscience*

Letters. [\[Link\]](#)

- Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. *European Journal of Pharmacology*. [\[Link\]](#)
- Petean, I. B. F., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. *Journal of Translational Medicine*. [\[Link\]](#)
- Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. *Current Opinion in Investigational Drugs*. [\[Link\]](#)
- Oflazoglu, E. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. *Current Medicinal Chemistry*. [\[Link\]](#)
- Norman, P. (2015). Recent advances for FLAP inhibitors. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Norman, P. (2015). Recent advances for FLAP inhibitors. *ResearchGate*. [\[Link\]](#)
- MK 886 | leukotriene biosynthesis inhibitor. AdooQ Bioscience. [\[Link\]](#)
- Crunfli, F., et al. (2018). MK-886 prevents on demand synthesis of lipoxin A 4 in adult Swiss mice.... *ResearchGate*. [\[Link\]](#)
- Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. *ResearchGate*. [\[Link\]](#)
- Tavolari, S., et al. (2006). Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. *Molecular Cancer Therapeutics*. [\[Link\]](#)
- Scorrano, L., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. *ResearchGate*. [\[Link\]](#)
- Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. *Journal of Biological Chemistry*. [\[Link\]](#)

- Gerwick, W. H., et al. (2019). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Friedman, B. S., et al. (1993). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. American Review of Respiratory Disease. [\[Link\]](#)
- Jan, C. R., et al. (2000). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca<sup>2+</sup> Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. ResearchGate. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MK 886 sodium salt [bio-gems.com]
- 6. MK 886 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MK886 sodium | C27H33ClNaO2S | CID 4519262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. adooq.com [adooq.com]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Interrogating the Inflammatory Cascade with Precision]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049564#mk886-sodium-for-basic-research-in-inflammation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

